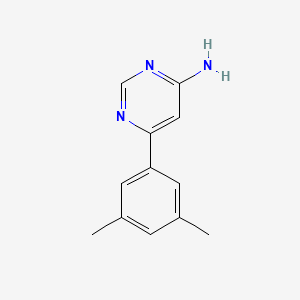

6-(3,5-ジメチルフェニル)ピリミジン-4-アミン

説明

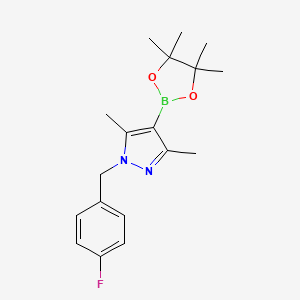

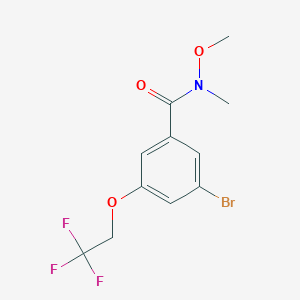

“6-(3,5-Dimethylphenyl)pyrimidin-4-amine” is a chemical compound with the formula C12H13N3 and a molecular weight of 199.25 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

While specific synthesis methods for “6-(3,5-Dimethylphenyl)pyrimidin-4-amine” were not found, a related compound was synthesized by heating a mixture of the corresponding N-aryl-β-alanine or hydrochloride, urea, and acetic acid under reflux for 14 hours .科学的研究の応用

抗がん研究

6-(3,5-ジメチルフェニル)ピリミジン-4-アミンなどのピリミジン誘導体は、抗がん治療における潜在的な可能性が知られています。これらは、がん細胞の増殖に関与する特定の酵素または受容体の阻害剤として機能する可能性があります。 例えば、これらの誘導体は、がん細胞でしばしば過剰に活性化されているチロシンキナーゼを阻害する可能性があります .

抗菌および抗真菌用途

ピリミジンの構造的枠組みは、抗菌および抗真菌特性を持つ化合物の開発を可能にします。 研究者は、細菌または真菌細胞成分との相互作用を強化し、その成長と生存を阻害するために、ピリミジンコアを修飾することができます .

循環器系治療

ピリミジン誘導体は、心臓血管剤として役立ち、高血圧などの状態を治療する可能性があります。 これらの誘導体は、心臓血管系におけるさまざまな受容体や酵素の活性を調節して、血圧と心臓機能を維持する可能性があります .

抗炎症および鎮痛効果

炎症と痛みの管理は、医学研究の重要な分野です。 6-(3,5-ジメチルフェニル)ピリミジン-4-アミンは、炎症反応と痛みのシグナル伝達に関与する経路を標的とする化合物の合成に使用できる可能性があります .

抗ウイルス剤

抗ウイルス薬の研究は、ますます重要になっています。 ピリミジン誘導体は、ウイルスの複製プロセスを妨げるように設計することができ、HIVなどの病気に対する新しい治療法の開発のための経路を提供します .

神経保護剤

神経変性疾患は、医療における大きな課題です。 6-(3,5-ジメチルフェニル)ピリミジン-4-アミンに基づく化合物は、神経細胞を損傷や死から保護し、アルツハイマー病やパーキンソン病などの状態に希望を与える可能性があります .

糖尿病の管理

ピリミジンの骨格は、糖尿病の管理のための薬物の作成に役立ちます。 これらの化合物は、グルコース代謝に役割を果たすDPP-IVなどの酵素の阻害剤として機能する可能性があります .

農業化学物質

医療用途に加えて、ピリミジン誘導体は農業にも使用されています。 これらの誘導体は、農作物の収量に影響を与える害虫や雑草を制御する農薬や除草剤の一部になる可能性があります .

作用機序

Target of Action

Pyrimidine derivatives, which include 6-(3,5-dimethylphenyl)pyrimidin-4-amine, are known to interact with a variety of biological targets, including protein kinases .

Mode of Action

Pyrimidine derivatives are known to interact with their targets through a variety of mechanisms, including inhibiting protein kinases .

Biochemical Pathways

Pyrimidine derivatives are known to affect a variety of biochemical pathways, including those involved in cell growth regulation, differentiation, migration, and metabolism .

Pharmacokinetics

The optimization of pharmacokinetic properties is a key consideration in the development of pyrimidine derivatives as therapeutic agents .

Result of Action

Pyrimidine derivatives are known to have a wide range of biological activities, including anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Action Environment

Environmental factors can significantly influence the action of pyrimidine derivatives, including their stability and efficacy .

生化学分析

Biochemical Properties

6-(3,5-Dimethylphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosine-protein kinase SYK, an enzyme involved in signal transduction pathways. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling processes . Additionally, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine has been shown to interact with other proteins involved in cell cycle regulation and apoptosis, further highlighting its importance in biochemical research.

Cellular Effects

The effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by disrupting cell signaling pathways and altering gene expression . It also affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and growth. In normal cells, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can modulate cell signaling pathways, influencing processes such as cell differentiation and immune response .

Molecular Mechanism

The molecular mechanism of action of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as tyrosine-protein kinase SYK, leading to enzyme inhibition . This binding is facilitated by the specific structural features of the compound, which allow it to fit into the enzyme’s active site. Additionally, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can lead to sustained inhibition of target enzymes and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where the compound has been used to study chronic inhibition of signaling pathways and its impact on cell behavior .

Dosage Effects in Animal Models

The effects of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and immune suppression have been observed . These findings highlight the importance of careful dosage optimization when using 6-(3,5-Dimethylphenyl)pyrimidin-4-amine in research and potential therapeutic applications.

Metabolic Pathways

6-(3,5-Dimethylphenyl)pyrimidin-4-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to inhibit enzymes involved in nucleotide synthesis and energy metabolism, leading to altered metabolic flux and changes in metabolite levels

Transport and Distribution

Within cells and tissues, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on cellular function. These localization patterns are important for understanding the compound’s mechanism of action and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of 6-(3,5-Dimethylphenyl)pyrimidin-4-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, 6-(3,5-Dimethylphenyl)pyrimidin-4-amine can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

特性

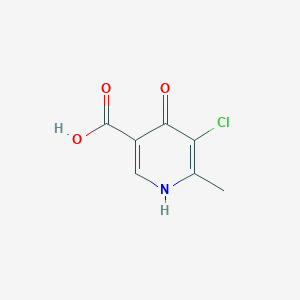

IUPAC Name |

6-(3,5-dimethylphenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-3-9(2)5-10(4-8)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPCVRQWJPJYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=NC=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

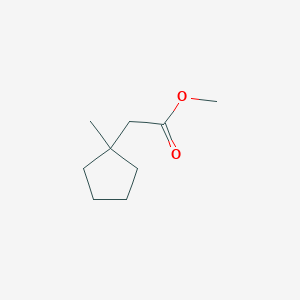

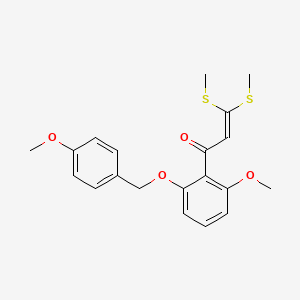

![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B1466833.png)